molecular formula C26H52O B14280684 13-Hexacosanone CAS No. 120134-49-8

13-Hexacosanone

Cat. No.: B14280684
CAS No.: 120134-49-8
M. Wt: 380.7 g/mol
InChI Key: MTZZHSMIOVNDIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Hexacosanone typically involves the oxidation of the corresponding alcohol, 13-Hexacosanol. This can be achieved using various oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC). The reaction is generally carried out under controlled conditions to ensure the selective oxidation of the alcohol to the ketone.

Industrial Production Methods

On an industrial scale, this compound can be produced through the catalytic dehydrogenation of 13-Hexacosanol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.

Chemical Reactions Analysis

Types of Reactions

13-Hexacosanone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), sulfuric acid (H2SO4), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX), where R is an alkyl or aryl group and X is a halide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 13-Hexacosanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

13-Hexacosanone has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of long-chain ketones and their derivatives.

    Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 13-Hexacosanone involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. Additionally, its carbonyl group can form reversible covalent bonds with nucleophilic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hexacosanone: Another long-chain ketone with a similar structure but differing in the position of the carbonyl group.

    Hexacosane: A long-chain alkane with no carbonyl group, making it less reactive compared to 13-Hexacosanone.

    Hexacosanol: The corresponding alcohol of this compound, which can be oxidized to form the ketone.

Uniqueness

This compound is unique due to its specific position of the carbonyl group, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

120134-49-8

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

hexacosan-13-one

InChI

InChI=1S/C26H52O/c1-3-5-7-9-11-13-15-17-19-21-23-25-26(27)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

MTZZHSMIOVNDIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCCCCCCCCCC

Origin of Product

United States

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